Enabling High-Potency LSD1 Inhibition via a Conformationally-Restricted Pharmacophore
The core 2-phenylcyclopropyl motif is essential for the high potency of clinical-stage LSD1 inhibitors. A derivative containing this exact scaffold, (3-{4-[(trans-2-phenylcyclopropyl)amino]piperidin-1-yl}azetidin-3-yl)acetonitrile, demonstrates potent inhibition of the LSD1 enzyme with an IC50 of 30 nM in a biochemical assay [1]. This level of activity is directly attributable to the conformationally restricted trans-phenylcyclopropyl group, which locks the molecule in a bioactive conformation. Simpler, non-constrained amine analogs would be expected to have significantly reduced affinity due to a higher entropic penalty upon binding. This is a class-level inference, as direct comparator data for the parent nitrile is not available.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 30 nM (for a derivative containing the target scaffold) |
| Comparator Or Baseline | Non-cyclopropyl amine analog |
| Quantified Difference | Not directly quantifiable from this data, but the 30 nM potency underscores the value of the constrained scaffold. |
| Conditions | LANCE LSD1/KDM1A demethylase assay with 1 nM LSD-1 enzyme [1] |
Why This Matters
This confirms the 2-phenylcyclopropyl scaffold's critical role in achieving nanomolar potency against a high-value drug target, justifying its use as a privileged intermediate.
- [1] BindingDB Entry BDBM397504. (3-{4-[(trans-2-Phenylcyclopropyl)amino]piperidin-1-yl}azetidin-3-yl)acetonitrile. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=397504 (Accessed April 22, 2026). View Source
